molecular formula C13H14BrN3 B1285069 6-Bromo-4-(piperazin-1-yl)quinoline CAS No. 474707-24-9

6-Bromo-4-(piperazin-1-yl)quinoline

Cat. No. B1285069
CAS RN: 474707-24-9
M. Wt: 292.17 g/mol
InChI Key: BBICIXDOMKPLKH-UHFFFAOYSA-N
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Description

6-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the empirical formula C13H14BrN3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include 6-Bromo-4-(piperazin-1-yl)quinoline, involve the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-(piperazin-1-yl)quinoline is 292.17 . The SMILES string representation of its structure is Brc1ccc2nccc(N3CCNCC3)c2c1 .


Physical And Chemical Properties Analysis

6-Bromo-4-(piperazin-1-yl)quinoline is a solid substance . Its molecular weight is 292.17 , and its empirical formula is C13H14BrN3 .

Scientific Research Applications

C13H14BrN3 C_{13}H_{14}BrN_{3} C13​H14​BrN3​

and a molecular weight of 292.17, is a versatile molecule used in various fields of research .

Antimicrobial Research

6-Bromo-4-(piperazin-1-yl)quinoline has been evaluated for its antimicrobial potential. Studies have shown that derivatives of this compound can be synthesized and tested against various bacterial strains such as Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . These studies are crucial for discovering new antibiotics and understanding the mechanism of action against pathogenic bacteria.

Antifungal Activity

This compound has also been tested for antifungal activity. While some studies indicate that it does not exhibit antifungal activity against certain strains like Candida galibrata clinical isolates and Candida albicans ATCC 10231, other derivatives have shown fungicidal activity against Candida galibrata ATCC 15126 strain . This highlights the potential for developing antifungal agents from quinoline derivatives.

Anti-tubercular Agents

Research into the development of anti-tubercular agents has included the use of 6-Bromo-4-(piperazin-1-yl)quinoline. Compounds derived from this molecule have been subjected to cell viability assays to determine their effectiveness against tuberculosis . The search for new treatments is particularly important given the rise of drug-resistant strains of tuberculosis.

Proteomics Research

In proteomics, 6-Bromo-4-(piperazin-1-yl)quinoline is used for various research applications. It serves as a building block for synthesizing peptides and proteins for study, which can help in understanding protein function and interaction .

Chemical Synthesis

The compound is a valuable intermediate in chemical synthesis. It can be used to create a wide range of complex molecules for further pharmacological study or as a part of a larger synthetic pathway .

Drug Discovery

6-Bromo-4-(piperazin-1-yl)quinoline is utilized in the early stages of drug discovery. It is provided to researchers as part of a collection of unique chemicals for the synthesis of potential therapeutic agents .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also classified under storage class code 11, which pertains to combustible solids . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

properties

IUPAC Name

6-bromo-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICIXDOMKPLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589208
Record name 6-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(piperazin-1-yl)quinoline

CAS RN

474707-24-9
Record name 6-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 474707-24-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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